Cas no 2137673-69-7 (2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)-)

2137673-69-7 structure
Nome do Produto:2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)-
N.o CAS:2137673-69-7
MF:C7H11NO2
MW:141.167742013931
CID:5293734
2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)- Propriedades químicas e físicas
Nomes e Identificadores
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- 2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)-
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- Inchi: 1S/C7H11NO2/c1-2-6(9)7-5(8)3-4-10-7/h2,5,7H,1,3-4,8H2
- Chave InChI: BHGLUOAUDAWMLF-UHFFFAOYSA-N
- SMILES: C(C1C(N)CCO1)(=O)C=C
2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-795851-10.0g |
1-(3-aminooxolan-2-yl)prop-2-en-1-one |
2137673-69-7 | 95.0% | 10.0g |
$5159.0 | 2025-02-21 | |
Enamine | EN300-795851-1.0g |
1-(3-aminooxolan-2-yl)prop-2-en-1-one |
2137673-69-7 | 95.0% | 1.0g |
$1200.0 | 2025-02-21 | |
Enamine | EN300-795851-2.5g |
1-(3-aminooxolan-2-yl)prop-2-en-1-one |
2137673-69-7 | 95.0% | 2.5g |
$2351.0 | 2025-02-21 | |
Enamine | EN300-795851-0.25g |
1-(3-aminooxolan-2-yl)prop-2-en-1-one |
2137673-69-7 | 95.0% | 0.25g |
$1104.0 | 2025-02-21 | |
Enamine | EN300-795851-0.05g |
1-(3-aminooxolan-2-yl)prop-2-en-1-one |
2137673-69-7 | 95.0% | 0.05g |
$1008.0 | 2025-02-21 | |
Enamine | EN300-795851-0.1g |
1-(3-aminooxolan-2-yl)prop-2-en-1-one |
2137673-69-7 | 95.0% | 0.1g |
$1056.0 | 2025-02-21 | |
Enamine | EN300-795851-0.5g |
1-(3-aminooxolan-2-yl)prop-2-en-1-one |
2137673-69-7 | 95.0% | 0.5g |
$1152.0 | 2025-02-21 | |
Enamine | EN300-795851-5.0g |
1-(3-aminooxolan-2-yl)prop-2-en-1-one |
2137673-69-7 | 95.0% | 5.0g |
$3479.0 | 2025-02-21 |
2-Propen-1-one, 1-(3-aminotetrahydro-2-furanyl)- Literatura Relacionada
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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